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molecular formula C10H10N2OS2 B8328975 5-(2-Thienylmethyl)-2-methylthio-4-pyrimidone

5-(2-Thienylmethyl)-2-methylthio-4-pyrimidone

Cat. No. B8328975
M. Wt: 238.3 g/mol
InChI Key: ACEZBZGYTQQHLL-UHFFFAOYSA-N
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Patent
US04154834

Procedure details

5-(2-Thienylmethyl)-2-thiouracil (4.5 g) was warmed at 65° with a mixture of methyl iodide (2.8 g), sodium hydroxide (0.8 g), water (75 ml) and ethanol (150 ml) to give 5-(2-thienylmethyl)-2-methylthio-4-pyrimidone (89%) m.p. 170.5°-171.5° (ethanol).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]1[C:8](=[O:14])[NH:9][C:10](=[S:13])[NH:11][CH:12]=1.[CH3:15]I.[OH-].[Na+].O>C(O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]1[C:8](=[O:14])[NH:9][C:10]([S:13][CH3:15])=[N:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
S1C(=CC=C1)CC=1C(NC(NC1)=S)=O
Name
Quantity
2.8 g
Type
reactant
Smiles
CI
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
75 mL
Type
reactant
Smiles
O
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)CC=1C(NC(=NC1)SC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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